4-[2-(1H-indol-3-yl)ethyl]morpholine
Description
Significance of Indole (B1671886) Scaffolds in Modern Drug Discovery and Development
The indole scaffold is a quintessential heterocyclic aromatic compound that is a fundamental component of numerous natural products and synthetic drugs. eurekaselect.comingentaconnect.comIts structural versatility and ability to participate in various biological interactions have cemented its status as a "privileged structure" in medicinal chemistry. eurekaselect.comingentaconnect.comThe indole nucleus is a key feature in many alkaloids, the essential amino acid tryptophan, and plant hormones, highlighting its evolutionary importance in biological systems. ingentaconnect.combenthamdirect.com The significance of the indole scaffold in drug discovery is underscored by its presence in a wide array of approved therapeutic agents with diverse pharmacological activities. mdpi.comThese include anti-inflammatory drugs, phosphodiesterase inhibitors, and agents targeting serotonin (B10506) and cannabinoid receptors. ingentaconnect.combenthamdirect.comThe ability of the indole ring to be readily functionalized at various positions allows for the fine-tuning of its physicochemical and biological properties, enabling the development of potent and selective drug candidates. mdpi.com Recent research continues to uncover the multifaceted therapeutic potential of indole derivatives in areas such as oncology, infectious diseases, and neurodegenerative disorders. mdpi.comnih.govTheir capacity to interact with diverse biological pathways makes them a valuable framework for the design of novel drugs to address significant healthcare challenges. nih.gov
Role of Morpholine (B109124) Moieties as Privileged Pharmacophores in Pharmaceutical Research
The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is another "privileged scaffold" in medicinal chemistry. jchemrev.comnih.govIts inclusion in drug candidates is often driven by its favorable physicochemical, biological, and metabolic properties. nih.govThe morpholine moiety can enhance a molecule's potency and modulate its pharmacokinetic profile. nih.govresearchgate.net One of the key advantages of incorporating a morpholine ring is its ability to improve aqueous solubility and metabolic stability. researchgate.netThe nitrogen atom of the morpholine ring is weakly basic, which can be advantageous in tuning the pKa of a drug molecule. researchgate.netFurthermore, the morpholine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to enhanced binding affinity and efficacy. nih.govresearchgate.net The versatility of the morpholine scaffold is evident in its presence in a wide range of bioactive molecules with demonstrated activities, including anticancer, anti-inflammatory, and antimicrobial effects. jchemrev.comnih.govresearchgate.netIts ability to serve as a versatile building block and its positive impact on drug-like properties have made it a staple in the medicinal chemist's toolbox. nih.gov
Structure
3D Structure
Properties
CAS No. |
25262-59-3 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
4-[2-(1H-indol-3-yl)ethyl]morpholine |
InChI |
InChI=1S/C14H18N2O/c1-2-4-14-13(3-1)12(11-15-14)5-6-16-7-9-17-10-8-16/h1-4,11,15H,5-10H2 |
InChI Key |
OITOJWZZJMQEAB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 1h Indol 3 Yl Ethyl Morpholine and Its Derivatives
Strategies for the Formation of the Indole-Ethyl-Morpholine Linkage
The construction of the indole-ethyl-morpholine scaffold is central to the synthesis of the target compound and its derivatives. Key strategies involve building the molecule sequentially, forming the ethyl-morpholine bond through reductive amination, or establishing the heterocyclic systems through condensation reactions.
Multistep Chemical Reaction Pathways for Hybrid Compound Synthesis
Multistep synthesis offers a versatile approach to constructing complex indole-morpholine derivatives. These pathways often involve the initial synthesis of a functionalized indole (B1671886) core, followed by the introduction of the morpholine-containing side chain.
One documented strategy involves the reaction of a substituted indole with an N-alkylated morpholine (B109124) derivative. For instance, indole compounds can be reacted with N-(2-chloroethyl)morpholine under basic conditions to introduce the N-ethyl morpholine moiety at the indole nitrogen (N1 position). This alkylation is typically carried out in a suitable solvent like dimethylformamide (DMF) with a strong base such as sodium hydride (NaH) to deprotonate the indole nitrogen, facilitating the nucleophilic substitution.
Another multistep approach begins with the functionalization of the indole at the C3 position. For example, a carboxyl group at the 3-position of the indole can be condensed with morpholine to form an amide linkage. Subsequent reduction of this amide, often using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the desired indole-ethyl-morpholine linkage academicjournals.org. This method allows for the synthesis of derivatives with the morpholine group attached to the C3 position of the indole ring through an ethyl spacer.
A further elaboration of these multistep syntheses involves the iridium-catalyzed N-alkylation of indoles using N-protected β-amino alcohols. This "borrowing hydrogen" methodology provides a sustainable and efficient route to tryptamine derivatives . While not a direct synthesis of the title compound, this method highlights an advanced strategy for forming the indole-ethyl-amine bond, which could be adapted by using a morpholine-containing amino alcohol. The reaction typically employs a catalyst like [Cp*IrCl₂]₂ and a base such as cesium carbonate (Cs₂CO₃) at elevated temperatures .
The following table summarizes a representative multistep synthesis of an indole-ethyl-morpholine derivative:
| Step | Reactants | Reagents and Conditions | Product |
| 1. Fischer Indole Synthesis | Phenylhydrazine hydrochloride, Ethyl levulinate | CH₃COOH, CH₃COONa, 70°C | Substituted indole-3-carboxylate |
| 2. Ester Hydrolysis | Substituted indole-3-carboxylate | LiOH, H₂O/THF | Substituted indole-3-carboxylic acid |
| 3. Amide Formation | Substituted indole-3-carboxylic acid, Morpholine | EDC·HCl, DMAP, DMF, 0°C to rt | Indole-3-carboxamide derivative |
| 4. Reduction | Indole-3-carboxamide derivative | LiAlH₄, THF | Indole-3-ethyl-morpholine derivative academicjournals.org |
Reductive Amination Approaches Utilizing Tryptamine and Related Indole Ethylamine Precursors
Reductive amination is a powerful and direct method for the N-alkylation of amines. In the context of synthesizing 4-[2-(1H-indol-3-yl)ethyl]morpholine, this approach would typically involve the reaction of tryptamine with a morpholine-containing aldehyde, such as 2-(morpholin-4-yl)acetaldehyde. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is often carried out in a protic solvent like methanol or ethanol, sometimes with the addition of a weak acid, such as acetic acid, to facilitate imine formation nih.govresearchgate.net.
While a specific, detailed procedure for the reductive amination of tryptamine with 2-(morpholin-4-yl)acetaldehyde is not extensively documented in the readily available literature, the general principles are well-established. The synthesis of N,N-dimethyltryptamine (DMT) via reductive amination of tryptamine with formaldehyde serves as a well-characterized analogous reaction nih.govresearchgate.net. This reaction is typically performed in the presence of acetic acid followed by reduction with sodium cyanoborohydride nih.gov.
A hypothetical reaction scheme for the synthesis of this compound via reductive amination is presented below:
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| Tryptamine | 2-(Morpholin-4-yl)acetaldehyde | NaBH₃CN, Acetic Acid, Methanol | This compound |
Condensation Reactions in the Formation of Indole-Morpholine Systems
Condensation reactions provide another avenue for the synthesis of indole-morpholine compounds. The Pictet-Spengler reaction, a classic method for the synthesis of tetrahydro-β-carbolines, involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone followed by cyclization researchgate.netnih.govnih.gov. While this reaction typically leads to a new ring system, modifications and subsequent reactions could potentially be employed to generate the desired linear indole-ethyl-morpholine linkage. However, direct application of the Pictet-Spengler reaction for the synthesis of the title compound is not a standard approach.
A more direct condensation approach involves the reaction of indole with an aldehyde in the presence of a nucleophile. For instance, the synthesis of 4-(di[1H-indol-3-yl]methyl)morpholine has been reported, which involves the condensation of indole with an aldehyde in the presence of morpholine. This type of reaction demonstrates the feasibility of forming a bond between the indole ring and a morpholine derivative through a condensation pathway.
Synthesis of Key Precursors and Advanced Intermediates
The successful synthesis of this compound relies on the availability of key starting materials and intermediates.
Tryptamine: Tryptamine is a crucial precursor for methods like reductive amination and alkylation. It is a naturally occurring compound and is also commercially available.
4-(2-Chloroethyl)morpholine and its Hydrochloride Salt: This is a key electrophile for the alkylation of tryptamine or indole derivatives. Its synthesis can be achieved through several methods. One common procedure involves the reaction of morpholine with 2-chloroethanol in toluene, followed by treatment with thionyl chloride to convert the resulting alcohol to the chloride. The product is often isolated as the hydrochloride salt chemicalbook.com. Alternatively, 2-morpholinoethan-1-ol can be treated with thionyl chloride in dichloromethane with a catalytic amount of DMF to yield 4-(2-chloroethyl)morpholine chemicalbook.com. The free base can be obtained by neutralizing the hydrochloride salt with a base like sodium hydroxide academicjournals.org.
The following table outlines a typical synthesis of 4-(2-chloroethyl)morpholine hydrochloride:
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| Morpholine | 2-Chloroethanol | 1. Toluene, reflux; 2. Thionyl chloride, ice bath to rt | 4-(2-Chloroethyl)morpholine hydrochloride chemicalbook.com |
| 2-Morpholinoethan-1-ol | Thionyl chloride | Dichloromethane, DMF (cat.), 0°C to 40°C | 4-(2-Chloroethyl)morpholine chemicalbook.com |
2-(Morpholin-4-yl)acetaldehyde: This aldehyde is a key reactant for the reductive amination of tryptamine. Its synthesis can be challenging due to the potential for self-condensation.
Indole-3-acetic acid: This compound can serve as a precursor for multistep syntheses. It can be synthesized by the reaction of indole with glycolic acid in the presence of a base at high temperatures wikipedia.orgorgsyn.org. The resulting indole-3-acetic acid can then be converted to its morpholide and subsequently reduced.
Optimization of Synthetic Pathways and Reaction Conditions for Research Applications
For research purposes, the optimization of synthetic pathways is crucial to improve yields, reduce reaction times, and simplify purification processes. Key parameters that are often optimized include the choice of solvent, base, catalyst, reaction temperature, and stoichiometry of reagents.
In the context of N-alkylation of tryptamine or indoles , the choice of base and solvent is critical. For the alkylation of the indole nitrogen, strong, non-nucleophilic bases like sodium hydride in an aprotic polar solvent like DMF are often effective. For the alkylation of the side-chain amine of tryptamine, a milder base may be sufficient, and the reaction can be influenced by the choice of solvent to control solubility and reactivity. Iridium-catalyzed N-alkylation of indoles with alcohols has been optimized by screening different bases, with cesium carbonate proving to be effective . The reaction temperature is also a critical parameter, with higher temperatures often required to drive the reaction to completion .
For reductive amination reactions , the pH of the reaction medium is a key factor. It needs to be acidic enough to promote imine formation but not so acidic as to protonate the starting amine, rendering it non-nucleophilic. The choice of reducing agent also plays a significant role. Sodium cyanoborohydride is effective at weakly acidic pH, while sodium triacetoxyborohydride can be used in aprotic solvents and does not require pH control. The stoichiometry of the aldehyde and the reducing agent can be adjusted to maximize the yield of the desired product and minimize side reactions nih.gov.
The optimization of reaction conditions for the synthesis of an N-acetyltryptamine derivative via iridium-catalyzed alkylation is summarized in the table below:
| Catalyst/Ligand | Base | Temperature (°C) | Yield (%) |
| [CpIrCl₂]₂ | K₂CO₃ | 150 | 25 |
| [CpIrCl₂]₂ | Cs₂CO₃ | 150 | 72 |
| [Cp*IrCl₂]₂ | K₃PO₄ | 150 | 41 |
| [RuCl₂(p-cymene)]₂ | Cs₂CO₃ | 150 | 15 |
This data demonstrates the significant impact of the choice of base on the reaction yield, with cesium carbonate providing the best result under these conditions.
Molecular Target Identification and Mechanistic Studies of 4 2 1h Indol 3 Yl Ethyl Morpholine Analogs
Investigation of Molecular Interactions at the Ligand-Protein Interface
The interaction between small molecule ligands and their protein targets is fundamental to their pharmacological effect. For analogs of 4-[2-(1H-indol-3-yl)ethyl]morpholine, these interactions have been characterized through various biochemical and biophysical assays.
Enzyme Inhibition Kinetics and Characterization (e.g., PI3Kinase, Tubulin Polymerization, ATR Protein Kinase, Tdt)
Analogs featuring the indole-morpholine scaffold have demonstrated significant inhibitory activity against several key enzymes involved in cellular signaling and proliferation.
ATR Protein Kinase: The Ataxia Telangiectasia Mutated and Rad3-related (ATR) protein kinase is a critical regulator of the DNA damage response. An analog, 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20), has been identified as a potent and selective inhibitor of ATR kinase. nih.govacs.orgresearchgate.net This compound inhibits ATR immunoprecipitated from HeLa nuclear extracts with an IC50 of 5 nM. nih.govacs.org In cellular assays, AZ20 inhibits the ATR-mediated phosphorylation of Chk1 in HT29 colorectal adenocarcinoma cells with an IC50 of 50 nM. nih.govacs.org The potent inhibition of this key enzyme in the DNA damage response pathway highlights the therapeutic potential of this class of compounds. nih.gov
PI3Kinase: The Phosphatidylinositol-3-kinase (PI3K) signaling pathway is frequently deregulated in cancer. nih.gov A series of thieno[3,2-d]pyrimidine (B1254671) derivatives incorporating a morpholine (B109124) moiety have been evaluated as inhibitors of PI3K p110α. nih.gov This research led to the discovery of GDC-0941 (2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine), a potent and orally bioavailable inhibitor of class I PI3K. nih.gov Furthermore, other 2-morpholino-pyrimidine derivatives have been developed as dual PI3K/mTOR inhibitors. nih.gov For instance, compound 26 from a study exhibited high inhibitory activity against PI3Kα (IC50 = 20 nM) and mTOR (IC50 = 189 nM). nih.gov
Tubulin Polymerization: Tubulin is a crucial protein for microtubule formation, which is essential for cell division, making it a key target for anticancer drugs. nih.govnih.gov Indole-based analogs have been developed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site. nih.govnih.gov For example, new combretastatin (B1194345) analogs bearing an indole (B1671886) moiety were synthesized, with compound 2d showing potent anti-cancer activity against leukemia (THP-1) and breast cancer (MCF-7) cell lines with IC50 values of 0.80 µM and 0.37 µM, respectively. nih.gov Another series of indole-amide derivatives was also found to inhibit tubulin polymerization. mdpi.com
Terminal deoxynucleotidyl Transferase (TdT): Terminal deoxynucleotidyl transferase is a specialized DNA polymerase. While the inhibitory effects of certain compounds like P1, P5-bis(5'-adenosyl) pentaphosphate on TdT have been characterized, specific studies detailing the inhibition of TdT by this compound or its direct analogs are not prominently available in the reviewed literature. nih.govnih.gov
| Analog Compound | Target Enzyme | Inhibition Data (IC50) | Cell Line/Assay Condition |
|---|---|---|---|
| AZ20 | ATR Protein Kinase | 5 nM | HeLa nuclear extracts (immunoprecipitated) |
| AZ20 | ATR (cellular) | 50 nM | HT29 colorectal adenocarcinoma (pChk1) |
| GDC-0941 | PI3K (Class I) | Potent Inhibitor | Enzymatic assays |
| Compound 26 (PI3K/mTOR inhibitor) | PI3Kα | 20 nM | Enzymatic assay |
| Compound 26 (PI3K/mTOR inhibitor) | mTOR | 189 nM | Enzymatic assay |
| Compound 2d (Combretastatin analog) | Antiproliferative | 0.37 µM | MCF-7 (breast cancer) |
| Compound 2d (Combretastatin analog) | Antiproliferative | 0.80 µM | THP-1 (leukemia) |
Receptor Binding Profiling and Affinity Studies (e.g., Kv1.5 Channel, Histamine (B1213489) H3 Receptor, MAO-B)
The versatility of the indole-morpholine structure allows for interaction with various receptors, which has been quantified through binding assays.
Kv1.5 Channel: The Kv1.5 potassium channel is a target for anti-atrial fibrillation drugs. nih.gov A series of 3-morpholine linked aromatic amino substituted 1H-indoles were designed as novel Kv1.5 channel inhibitors. nih.govnih.gov Using a patch clamp technique, compounds T16 and T5 (at 100 µM) demonstrated significant inhibitory activity against the Kv1.5 channel, with inhibition rates of 70.8% and 57.5%, respectively. nih.govnih.gov
Histamine H3 Receptor: The histamine H3 receptor (H3R) is primarily expressed in the central nervous system and modulates neurotransmitter release. mdpi.com While numerous compounds have been developed as H3R antagonists, specific binding data for direct analogs of this compound are sparse in the provided literature. nih.gov However, related structures containing morpholine or piperidine (B6355638) moieties have been investigated. For instance, the affinity of various novel H3 receptor antagonists has been determined, showing pKi values ranging from 7.56 to 8.68 in radioligand binding assays using rat brain cortex membranes. nih.gov
MAO-B: Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a strategy for treating neurodegenerative diseases. nih.gov While some indolyl chalcones have been investigated as MAO-B inhibitors, studies have also explored dual-target ligands that act on both the histamine H3 receptor and MAO-B. nih.govmdpi.com For a series of these dual-target compounds, many showed potent inhibitory activity for human MAO-B (hMAO B), with IC50 values often below 50 nM. mdpi.com
| Analog Compound | Target Receptor/Channel | Binding/Inhibition Data | Assay/Condition |
|---|---|---|---|
| Compound T16 | Kv1.5 Channel | 70.8% inhibition | 100 µM, Patch clamp |
| Compound T5 | Kv1.5 Channel | 57.5% inhibition | 100 µM, Patch clamp |
| Various H3R Antagonists | Histamine H3 Receptor | pKi range: 7.56 - 8.68 | [3H]-N alpha-methylhistamine (B1220267) binding assay |
| Various Dual H3R/MAO-B Ligands | MAO-B | IC50 < 50 nM | In vitro hMAO B inhibition assay |
Modulation of Specific Cellular Signaling Pathways
The inhibition of key enzymes and receptors by these analogs translates into the modulation of critical cellular signaling pathways.
Inhibition of ATR kinase by compounds like AZ20 directly impacts the DNA damage response (DDR) pathway. This can sensitize cancer cells to DNA-damaging agents like cisplatin (B142131). nih.gov Studies have shown that ATR kinase inhibition in quiescent cells treated with cisplatin enhances cell killing and apoptotic signaling. nih.gov Similarly, the inhibition of the PI3K/Akt pathway is a well-established consequence of PI3K inhibitors like GDC-0941, affecting cell growth, proliferation, and survival. nih.gov The anti-allergic and anti-inflammatory effects of another indole derivative, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, are linked to the reduction of IgE, IL-2, and TNF-α levels, potentially through modulation of PPARγ. mdpi.com
Cellular Mechanistic Investigations
To understand the broader biological effects of these compounds, studies have been conducted to observe their impact on cellular processes.
Analysis of Cell Cycle Regulation and Arrest Mechanisms
Disruption of the cell cycle is a common mechanism for anticancer agents. Indole-based tubulin inhibitors have been shown to cause cell cycle arrest at the G2/M phase. mdpi.com For example, a pyrrolyldihydropyrazino[1,2-a]indoletrione analog, which acts as a microtubule inhibitor, was found to arrest colorectal cancer cells at the G2/M phase. mdpi.com Similarly, certain 2-(thiophen-2-yl)-1H-indole derivatives were also found to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov This arrest is a direct consequence of disrupting the mitotic spindle, preventing cells from completing mitosis.
Studies on Protein Polymerization Inhibition
As detailed in section 3.1.1, a significant mechanism of action for several indole-based analogs is the inhibition of tubulin polymerization. nih.govnih.gov These compounds bind to tubulin, preventing the formation of microtubules. nih.gov This disruption of the cytoskeleton not only halts cell division but can also affect cell structure, motility, and intracellular transport. Immunofluorescence techniques and molecular docking studies have confirmed that these compounds often bind to the colchicine binding site on β-tubulin, preventing the assembly of α- and β-tubulin subunits into microtubules. nih.gov
Identification of Pan-Assay Interference Compounds (PAINS) Considerations
In the evaluation of novel chemical entities for drug discovery, a critical step is the assessment of their potential to act as Pan-Assay Interference Compounds (PAINS). PAINS are molecules that exhibit activity in a multitude of high-throughput screening (HTS) assays, not through specific interaction with the intended biological target, but via non-specific mechanisms that disrupt the assay technology itself. The identification and flagging of potential PAINS are crucial to avoid the costly and time-consuming pursuit of false-positive "hits". While this compound has not been definitively classified as a PAINS compound in dedicated literature, an analysis of its structural motifs is warranted to assess its potential for assay interference.
The concept of PAINS revolves around the recognition of specific chemical substructures that are known to be problematic in bioassays. nih.govnih.gov These substructures can lead to misleading results through various mechanisms, including but not limited to chemical reactivity, redox cycling, aggregation, or interference with assay detection methods (e.g., fluorescence). drughunter.com Computational filters, armed with a library of known PAINS substructures, are routinely employed to flag potentially promiscuous compounds in large chemical libraries. bris.ac.ukoptibrium.com
The structure of this compound contains two key heterocyclic systems: an indole ring and a morpholine ring. The potential for this compound to trigger a PAINS alert would likely stem from the indole moiety, as certain indole derivatives have been identified as potential sources of assay interference. The morpholine ring, in contrast, is a common feature in many approved drugs and is often incorporated to enhance physicochemical properties and metabolic stability.
Several PAINS alerts are associated with substituted indole scaffolds. The specific context of the substitution pattern on the indole ring is a determining factor for a PAINS flag. For instance, indoles with specific functionalities that render them reactive, such as Michael acceptors, are often flagged. rsc.org A seminal paper by Baell and Holloway established a widely used set of substructure filters for identifying PAINS. nih.govacs.org An examination of these filters reveals several alerts related to the indole core.
Below is a table detailing some of the PAINS filter families that are relevant to indole-containing compounds. These represent substructures that, if present, would flag a compound as a potential PAINS.
Table 1: Selected PAINS Substructure Alerts Relevant to Indole Derivatives
| PAINS Filter Family | Substructure Description | Potential Mechanism of Interference |
| indole_A | Specific substituted indoles that can act as Michael acceptors. | Covalent modification of proteins through Michael addition. |
| indole_B | Indoles with particular patterns of heteroatom substitution. | Potential for redox cycling or other reactive behavior. |
| anil_di_alk_A | Includes certain aniline-like substructures which can be part of an indole system. | Can interfere with assays involving singlet oxygen, such as AlphaScreen. nih.gov |
Therefore, while not definitively a PAINS compound based on current specific literature, the indole core of this compound warrants careful consideration. Any high-throughput screening hits with this scaffold should be subjected to rigorous secondary and orthogonal assays to confirm their mechanism of action and to eliminate the possibility of assay interference.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Correlative Studies between Structural Modifications of the Indole (B1671886) Core and Biological Potency
The indole nucleus is a "privileged scaffold" in medicinal chemistry, and its substitution pattern significantly modulates the biological potency of its derivatives. rsc.orgresearchgate.net Studies on related compounds have demonstrated that modifications at various positions of the indole ring can drastically alter affinity and efficacy for biological targets such as G-protein coupled receptors (GPCRs) and enzymes. researchgate.netnih.gov
Research has shown that the N-1 position of the indole ring is a critical point for modification. For instance, in a series of indole-based tubulin inhibitors, methyl substitution at the N-1 position led to a significant enhancement of activity, in some cases by as much as 60-fold compared to the unsubstituted analog. nih.gov Conversely, introducing larger substituents like benzyl (B1604629) groups at this position can diminish activity. nih.gov This suggests that a small, lipophilic group at N-1 is favorable for optimizing interactions within a target's binding pocket.
Substitutions on the benzene (B151609) portion of the indole core also play a crucial role. In the development of dual 5-HT1A receptor/serotonin (B10506) transporter (SERT) ligands, incorporating electron-withdrawing groups such as fluorine (–F) or cyano (–CN) at the C-5 position of the indole was found to be optimal for improving SERT affinity. mdpi.com Similarly, for a series of indole-based sigma-2 receptor ligands, the introduction of a 4-fluorophenyl group at the C-3 position of the indole resulted in a compound with high affinity (7.45 nM) and a remarkable selectivity ratio of 395 for the sigma-2 over the sigma-1 receptor. nih.gov In other cases, such as with certain anticancer agents, a methoxy (B1213986) group at the C-6 position was identified as important for inhibiting cell growth. nih.gov
These findings highlight that both the electronic nature and the steric bulk of substituents on the indole core are key determinants of biological potency. The NH group of the indole is also a potential hydrogen bond donor, and its interaction with residues like threonine in the binding site of the 5-HT2A receptor has been observed in molecular modeling studies. nih.gov
| Modification Position | Substituent | Effect on Potency/Affinity | Compound Class / Target | Reference |
|---|---|---|---|---|
| N-1 | Methyl (-CH₃) | Significantly enhanced activity (up to 60-fold) | Anticancer (Tubulin Inhibitors) | nih.gov |
| N-1 | Benzyl (-CH₂Ph) | Diminished activity | Anticancer (Tubulin Inhibitors) | nih.gov |
| C-5 | Fluoro (-F), Cyano (-CN) | Improved SERT affinity | 5-HT1A/SERT Ligands | mdpi.com |
| C-3 | 4-Fluorophenyl | High affinity and selectivity for sigma-2 receptor | Sigma-2 Receptor Ligands | nih.gov |
| C-6 | Methoxy (-OCH₃) | Important for cell growth inhibition | Anticancer (Tubulin Inhibitors) | nih.gov |
| Indole NH | Unsubstituted | Forms hydrogen bond with Thr 3.37 | 5-HT2A Receptor Ligands | nih.gov |
Impact of Substitutions on the Morpholine (B109124) Moiety on Target Engagement
The morpholine ring is a versatile pharmacophore frequently employed in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of drug candidates. nih.govsci-hub.se Its inclusion often enhances aqueous solubility, metabolic stability, and brain permeability due to a pKa value that is close to physiological pH. acs.org
In the context of 4-[2-(1H-indol-3-yl)ethyl]morpholine, the morpholine moiety is critical for target engagement. The nitrogen atom is weakly basic, allowing it to form ionic interactions or hydrogen bonds with acidic residues (e.g., aspartic acid, glutamic acid) in a receptor's binding site. The oxygen atom, with its electron-withdrawing effect, modulates the basicity of the nitrogen and can itself act as a hydrogen bond acceptor. researchgate.netresearchgate.net This dual functionality allows the morpholine ring to participate in multiple, specific interactions with a biological target, thereby enhancing binding affinity. researchgate.netresearchgate.net
While direct SAR studies on substituted morpholine rings within this specific indole scaffold are limited, research on other morpholine-containing compounds provides valuable insights. For example, in a series of PI3 kinase inhibitors, the morpholine oxygen was shown to form a crucial hydrogen bond with the catalytic active site of the enzyme. researchgate.net In the design of CB2 receptor agonists, the entire N-ethyl morpholine moiety was found to be beneficial for the interaction between the ligand and the receptor. nih.govnih.gov Molecular docking studies of these compounds confirmed that the nitrogen atom of the morpholine often establishes a hydrogen bond with key amino acid residues. nih.gov
Therefore, the morpholine ring is not merely a passive solubilizing group but an active contributor to the pharmacophore, orienting the molecule within the binding pocket and forming key interactions that underpin target engagement and biological activity.
Influence of the Ethyl Linker Length and Composition on Compound Efficacy
The two-carbon ethyl linker connecting the indole nucleus and the morpholine ring is a critical determinant of compound efficacy. Its length, flexibility, and composition dictate the spatial orientation of the two key pharmacophoric groups, which must be precisely positioned to achieve optimal interaction with the biological target.
Studies on analogous compounds have shown that linker length is a finely tuned parameter. For instance, in a series of indole-based sigma receptor ligands, a four-carbon (butyl) linker was used between the indole N-1 position and a terminal amine. nih.gov This longer linker proved optimal for achieving high affinity for the sigma-2 receptor, suggesting that a specific distance between the aromatic core and the basic nitrogen is required for effective binding. Shortening or lengthening this chain often leads to a significant loss of activity, as the key interacting groups can no longer simultaneously occupy their respective binding pockets.
The composition of the linker is also vital. In studies of CB2 receptor agonists, replacing the simple ethyl chain with a more complex linker containing an amide group demonstrated that the presence of an active hydrogen on the amide nitrogen promoted binding to the receptor. nih.gov This indicates that introducing hydrogen bond donor/acceptor capabilities within the linker can provide additional anchor points to the target protein, thereby enhancing affinity.
| Linker Type | Linker Length | Key Feature | Observed Effect | Compound Class / Target | Reference |
|---|---|---|---|---|---|
| Alkane | 2 carbons (Ethyl) | Flexible, defines spatial orientation | Common in many active compounds | General Indole-amine structures | nih.gov |
| Alkane | 4 carbons (Butyl) | Increased length | Optimal for high affinity at sigma-2 receptors | Sigma Receptor Ligands | nih.gov |
| Amide-containing | Variable | Hydrogen bond donor (N-H) | Promoted binding to CB2 receptor | CB2 Receptor Agonists | nih.gov |
Conformational Analysis and Stereochemical Considerations in Activity Modulation
The three-dimensional structure and flexibility of this compound are crucial for its biological activity. Conformational analysis reveals that the morpholine ring predominantly adopts a stable chair conformation. nih.govresearchgate.net This is a low-energy arrangement that positions its substituents in defined axial and equatorial orientations.
The ethyl linker provides significant conformational flexibility. X-ray crystallography of a closely related compound, 1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one, showed that the N-C-C-N torsion angle of the ethyl linker was approximately 59.7°, indicating an almost cis (or gauche) conformation. nih.govnih.gov This contrasts with other structures where a more extended, trans conformation is observed. nih.gov This flexibility allows the molecule to adapt its shape to fit the contours of a specific binding site, a process often referred to as "induced fit." The ability to adopt a lower-energy, pre-organized conformation that is complementary to the receptor can lead to higher binding affinity.
Although the parent compound this compound is achiral, the introduction of substituents on the indole, linker, or morpholine can create stereocenters. Stereochemistry is a critical factor in pharmacology, as biological systems are chiral. mdpi.com Different enantiomers or diastereomers of a molecule often exhibit vastly different biological activities, affinities, and metabolic profiles. For many receptor ligands, only one stereoisomer is active, as it is the only one that can achieve the precise three-point binding required for a response. While specific stereochemical studies on derivatives of the title compound are not extensively detailed, the principle remains fundamental to any drug design program based on this scaffold. mdpi.com
Comparative SAR with Related Indole and Morpholine Containing Compounds
To fully appreciate the SAR of this compound, it is instructive to compare it with other structurally related compounds. The indole-ethyl-amine scaffold is a common motif in ligands for serotonin (5-HT) receptors. For example, many potent 5-HT receptor ligands replace the morpholine ring with a piperazine (B1678402) or piperidine (B6355638) ring. mdpi.com In these arylpiperazine derivatives, the SAR often focuses on substitutions on the terminal aromatic ring attached to the piperazine, a feature absent in the title compound. This highlights that the morpholine in this compound likely serves a different role, perhaps engaging in more localized hydrogen bonding rather than extensive hydrophobic interactions.
Computational Chemistry and in Silico Modeling of 4 2 1h Indol 3 Yl Ethyl Morpholine
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein target.
A comprehensive search of the scientific literature and chemical databases did not yield any specific molecular docking studies for 4-[2-(1H-indol-3-yl)ethyl]morpholine. While studies on other indole (B1671886) and morpholine (B109124) derivatives exist, detailing their interactions with various biological targets, no such data is publicly available for this particular compound. Such a study would theoretically involve docking this compound into the binding site of a relevant protein to predict its binding orientation, affinity (scoring function), and key interactions (e.g., hydrogen bonds, hydrophobic interactions).
In Silico Prediction of Absorption, Distribution, and Metabolism (ADME) Properties
In silico ADME prediction utilizes computational models to estimate the pharmacokinetic properties of a compound, which are crucial for its development as a drug. These predictions can help to identify potential liabilities early in the drug discovery process.
There are no publicly available in silico ADME prediction studies specifically for this compound. A theoretical ADME profile would typically be generated using various computational models and could be presented in a table format as shown below. The values in the following table are hypothetical and for illustrative purposes only, as no actual data has been found.
Hypothetical In Silico ADME Properties of this compound
| ADME Property | Predicted Value |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate |
| Blood-Brain Barrier Penetration | Yes |
| P-glycoprotein Substrate | No |
| CYP2D6 Inhibition | Yes |
| CYP3A4 Inhibition | No |
| Plasma Protein Binding | High |
Theoretical Pharmacokinetic Profiling and Druglikeness Assessments (e.g., Lipinski's Rule of Five, Veber's Rule)
Druglikeness assessments are a set of rules and filters used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. These rules are based on the physicochemical properties of known drugs.
Specific theoretical pharmacokinetic profiling and druglikeness assessments for this compound are not available in the published literature. An analysis based on Lipinski's Rule of Five and Veber's Rule would involve calculating key molecular descriptors. The table below presents a hypothetical analysis, as no actual calculated values for this specific compound have been published.
Hypothetical Druglikeness Assessment of this compound
| Rule | Parameter | Calculated Value | Compliance |
| Lipinski's Rule of Five | Molecular Weight ( g/mol ) | 230.31 | Yes (< 500) |
| LogP | 2.5 | Yes (< 5) | |
| Hydrogen Bond Donors | 1 | Yes (< 5) | |
| Hydrogen Bond Acceptors | 2 | Yes (< 10) | |
| Veber's Rule | Rotatable Bonds | 4 | Yes (≤ 10) |
| Topological Polar Surface Area (Ų) | 32.7 | Yes (≤ 140) |
Quantum Chemical Calculations for Reaction Pathway and Electrophilicity Elucidation
Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. These methods can provide detailed insights into reaction mechanisms, transition states, and various reactivity indices like electrophilicity.
A search of the available scientific literature revealed no specific quantum chemical calculations performed for this compound. Such studies would be valuable for understanding its chemical reactivity, potential metabolic pathways, and its propensity to participate in certain types of chemical reactions. For instance, calculations of frontier molecular orbitals (HOMO and LUMO) could help in predicting its nucleophilic and electrophilic centers.
Virtual Screening and Advanced Lead Optimization Strategies
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Lead optimization is the process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties.
There is no information available in the public domain regarding the use of this compound as a scaffold in virtual screening campaigns or as a subject of lead optimization studies. In a hypothetical scenario, if this compound were identified as a hit in a screening campaign, lead optimization strategies could involve chemical modifications to the indole ring, the ethyl linker, or the morpholine ring to enhance its biological activity and drug-like properties.
Advanced Analytical Techniques for Structural and Functional Characterization
Spectroscopic Methodologies for Comprehensive Structural Elucidation
Spectroscopic techniques are fundamental in elucidating the intricate molecular architecture of 4-[2-(1H-indol-3-yl)ethyl]morpholine, providing detailed information about its atomic connectivity and functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the complete mapping of the molecule's carbon and hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the distinct proton environments within the molecule. The aromatic protons of the indole (B1671886) ring typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm. The ethyl bridge protons and the morpholine (B109124) ring protons resonate in the upfield region. For similar indole derivatives with an N-ethyl morpholine moiety, the methylene protons of the ethyl group adjacent to the indole ring (C-CH₂) and those adjacent to the morpholine nitrogen (N-CH₂) would present as distinct multiplets. The protons on the morpholine ring typically show signals around δ 2.5-3.8 ppm, with the protons adjacent to the oxygen atom appearing more downfield than those adjacent to the nitrogen. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the indole ring resonate in the aromatic region (δ 110-140 ppm). The carbons of the ethyl linker and the morpholine ring appear in the aliphatic region. Specifically, the methylene carbons of the morpholine ring adjacent to the nitrogen and oxygen atoms would have characteristic chemical shifts, typically in the range of δ 50-70 ppm.
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Indole Aromatic Protons | 7.0 - 8.0 | 110 - 140 |
| Indole N-H | ~8.1 (broad singlet) | - |
| Ethyl -CH₂- (indole side) | ~2.9 | ~25 |
| Ethyl -CH₂- (morpholine side) | ~2.6 | ~58 |
| Morpholine -CH₂-N- | ~2.5 | ~54 |
| Morpholine -CH₂-O- | ~3.7 | ~67 |
| Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions. The data is inferred from spectral data of closely related compounds. |
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The FTIR spectrum would display characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key expected vibrational bands include:
N-H Stretch: A characteristic sharp peak for the indole N-H bond, typically appearing in the region of 3300-3500 cm⁻¹.
C-H Stretch: Aromatic C-H stretching vibrations from the indole ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and morpholine moieties will be observed just below 3000 cm⁻¹.
C=C Stretch: Aromatic C=C stretching vibrations of the indole ring would appear in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibrations of the tertiary amine in the morpholine ring and the link to the ethyl group would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
C-O-C Stretch: A strong, characteristic band for the ether linkage within the morpholine ring is expected in the 1070-1150 cm⁻¹ range.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (e.g., LC-MS/MS, GC-MS, ESI-MS)
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis. Techniques such as Electrospray Ionization (ESI) are particularly well-suited for this type of molecule.
The nominal molecular mass of this compound (C₁₄H₁₈N₂O) is 230.14 Da. High-resolution mass spectrometry would provide a more precise mass measurement, confirming the elemental composition.
Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation (CID). The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:
Cleavage of the bond between the ethyl group and the indole ring, leading to the formation of a stable indolyl-ethyl cation.
Cleavage of the ethyl chain.
Fragmentation of the morpholine ring. A common fragment ion observed for indole alkaloids with an ethylamine side chain is at m/z 144, corresponding to the 3-ethyl-1H-indole fragment. researchgate.net The presence of a morpholine moiety can also lead to characteristic losses. nih.gov
Chromatographic Separations Coupled with High-Sensitivity Detection Techniques (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for the separation, quantification, and purity assessment of this compound. These methods are essential for analyzing the compound in complex mixtures, such as reaction monitoring or in biological matrices.
A typical reversed-phase HPLC method for the analysis of indole derivatives would utilize a C8 or C18 stationary phase. nih.govcetjournal.it A gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like formic or acetic acid) and an organic solvent (such as acetonitrile or methanol) is commonly employed to achieve optimal separation. nih.govmdpi.com
Detection is typically achieved using a UV detector, as the indole chromophore exhibits strong absorbance, often monitored at around 280 nm. oup.com For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS), which also provides mass information for peak identification.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive and detailed three-dimensional structural information of a molecule in its solid state. To perform this analysis, a suitable single crystal of this compound is required.
Preclinical Biological Evaluation in Non Human Systems
In Vivo Efficacy Studies in Animal Models (Non-Human)
The anti-inflammatory potential of the indole (B1671886) N-ethyl morpholine (B109124) structural class has been validated in a non-human animal model of inflammation. nih.gov A leading compound from the series was evaluated in a rat model of Complete Freund's Adjuvant (CFA)-induced inflammatory hyperalgesia. rsc.orgresearchgate.net
Administration of this analogue resulted in a potent anti-inflammatory effect. nih.gov A key finding was the significant suppression of pro-inflammatory cytokines in the CFA-induced lesions. rsc.orgresearchgate.net Specifically, the compound markedly reduced the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov These cytokines are critical mediators of the inflammatory cascade, and their reduction serves as a key pharmacodynamic marker of the compound's in vivo efficacy. The observed protective effects on inflammatory pain for the tested analogue were reported to be superior to those of the reference CB2 agonist GW405833. nih.govrsc.orgresearchgate.net
The table below summarizes the observed effects on pro-inflammatory cytokines in the CFA-induced rat model for a representative indole N-ethyl morpholine analogue.
| Pharmacodynamic Marker | Observed Effect in CFA-Induced Rat Model | Reference |
|---|---|---|
| Interleukin-1β (IL-1β) | Significantly Suppressed | nih.gov |
| Interleukin-6 (IL-6) | Significantly Suppressed | nih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Significantly Suppressed | nih.gov |
These findings indicate that compounds based on the 4-[2-(1H-indol-3-yl)ethyl]morpholine scaffold can effectively modulate key biological markers of inflammation in a relevant in vivo disease model. nih.gov
Efficacy Assessment in Murine Models of Specific Biological Responses
A comprehensive search of scientific literature and publicly available data has revealed no specific preclinical studies evaluating the efficacy of this compound in murine models for any specific biological responses. Consequently, no research findings or data tables on the in vivo efficacy of this particular compound in mice can be provided at this time.
Further research and preclinical testing would be necessary to determine if this compound exhibits any therapeutic effects in animal models.
Future Directions and Research Perspectives for 4 2 1h Indol 3 Yl Ethyl Morpholine
Rational Design and Synthesis of Novel Analogs with Enhanced Target Specificity
The foundational structure of 4-[2-(1H-indol-3-yl)ethyl]morpholine, which features a tryptamine core, is a well-established pharmacophore in medicinal chemistry, known for its interaction with various biological targets, particularly serotonin (B10506) (5-HT) receptors. nih.govnih.govnih.gov Future research will focus on the rational design of novel analogs to enhance potency and, crucially, selectivity for specific receptor subtypes. The pursuit of selectivity is paramount, as off-target interactions can lead to undesirable side effects. For instance, in the development of serotonergic agents, avoiding the 5-HT2B receptor is a critical consideration due to its association with cardiac valvulopathy. nih.gov
The process of rational design for this compound involves a systematic structure-activity relationship (SAR) exploration. mdpi.com Key modifications could be targeted at several positions on the molecule:
The Indole (B1671886) Nucleus: Substitutions on the benzene (B151609) ring of the indole moiety can significantly influence binding affinity and selectivity. Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the aromatic system and its interactions with the target protein.
The Ethylamine Side Chain: The length and rigidity of the linker between the indole and morpholine (B109124) rings can be altered to optimize the compound's orientation within the receptor's binding pocket.
The Morpholine Ring: This portion of the molecule can be replaced with other heterocyclic systems to explore different hydrogen bonding patterns and steric interactions.
These targeted modifications, guided by computational modeling and structural biology, aim to create analogs with a finely tuned pharmacological profile. nih.gov
Table 1: Potential Strategies for Analog Design of this compound
| Molecular Scaffold | Modification Strategy | Rationale for Enhanced Target Specificity |
|---|---|---|
| Indole Ring | Introduction of substituents (e.g., methoxy (B1213986), halogen) at positions 4, 5, 6, or 7. | To probe specific hydrophobic or polar pockets within the target receptor, potentially increasing affinity and selectivity for a desired subtype (e.g., 5-HT2C vs. 5-HT2A). |
| Ethylamine Linker | Alkylation or constraining the linker (e.g., cyclopropanation). | To restrict conformational flexibility, locking the molecule into a bioactive conformation and improving binding energy for the intended target. |
| Morpholine Ring | Replacement with alternative heterocycles (e.g., piperazine (B1678402), thiomorpholine). | To alter hydrogen bonding capacity and steric bulk, thereby fine-tuning interactions with key amino acid residues in the binding site and potentially excluding interaction with off-targets. mdpi.com |
Exploration of Polypharmacology and Multi-Targeting Approaches for Complex Diseases
The traditional "one drug, one target" paradigm is increasingly being challenged, especially for complex multifactorial conditions like neurodegenerative diseases and psychiatric disorders. frontiersin.orgnih.govuta.edu.ly The future for compounds like this compound may lie in polypharmacology—the concept of a single molecule intentionally designed to interact with multiple targets. frontiersin.orgnih.gov This approach can lead to enhanced therapeutic efficacy or a more favorable side effect profile. uta.edu.ly
Given its structural similarity to serotonin, the compound is a prime candidate for development as a multi-target-directed ligand (MTDL) within the central nervous system (CNS). frontiersin.org Many CNS disorders involve the dysregulation of multiple neurotransmitter systems, such as serotonin, dopamine, and norepinephrine. frontiersin.org A rationally designed MTDL based on the this compound scaffold could be engineered to modulate a specific combination of receptors, offering a more holistic therapeutic effect than a highly selective agent. nih.govtandfonline.com For example, an analog could be optimized to act as an agonist at one serotonin receptor subtype while simultaneously acting as an antagonist at a dopamine receptor, a profile that could be beneficial for certain psychiatric conditions.
Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies
To fully understand the biological effects of this compound and its future analogs, researchers will increasingly turn to advanced omics technologies. These approaches provide a global, unbiased view of cellular processes, moving beyond the study of a single target to a systems-level understanding.
Proteomics: This technology allows for the large-scale study of proteins. metwarebio.com In the context of this compound, proteomics can be used to:
Identify Primary and Secondary Targets: By observing which proteins directly bind to the compound or change in expression after treatment, researchers can confirm intended targets and uncover previously unknown ones. nih.gov
Elucidate Mechanisms of Action: Proteomics can reveal the downstream signaling pathways that are activated or inhibited by the compound, providing a detailed picture of its functional effects. metwarebio.com
Assess Off-Target Effects: Uncovering unintended protein interactions is crucial for predicting potential side effects early in the drug discovery process. metwarebio.comjapsonline.com
Metabolomics: This field involves the comprehensive analysis of metabolites in a biological system. nih.gov For this compound, metabolomics can:
Map Metabolic Perturbations: By measuring changes in endogenous small molecules after compound administration, scientists can understand its impact on cellular metabolism. mdpi.commdpi.com
Discover Biomarkers: Metabolomic profiling can identify biomarkers that indicate a response to the drug, which is a key step toward personalized medicine. nih.govnih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
For the future development of this compound analogs, AI and ML can be applied in several ways:
Predictive Modeling: ML models can be trained on existing SAR data to predict the biological activity, selectivity, and physicochemical properties of virtual compounds before they are synthesized. nih.govresearchgate.net This allows researchers to prioritize the most promising candidates, saving time and resources. sebastianraschka.com
De Novo Drug Design: Generative AI algorithms can design entirely new molecules from scratch, optimized for specific properties such as high affinity for a target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govajol.info
Lead Optimization: AI can suggest specific modifications to a lead compound like this compound to improve its properties, guiding the medicinal chemistry effort more efficiently. sebastianraschka.comajol.info
Table 2: Applications of AI/ML in the Development of this compound Analogs
| AI/ML Application | Description | Potential Impact on Development |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | ML algorithms build models that correlate chemical structures with biological activities. sebastianraschka.com | Rapidly predicts the potency and selectivity of virtual analogs, enabling high-throughput virtual screening. |
| Generative Models (e.g., VAEs, GANs) | AI models learn from known chemical space to generate novel molecular structures with desired properties. researchgate.net | Creates diverse and novel analogs optimized for multiple parameters simultaneously (e.g., target affinity and low toxicity). |
| ADMET Prediction | Deep learning models predict pharmacokinetic and toxicity profiles based on molecular structure. arxiv.orgresearchgate.net | Identifies and filters out compounds with poor drug-like properties early in the design phase, reducing late-stage failures. |
| Explainable AI (XAI) | Provides insights into how an AI model makes its predictions, highlighting key structural features for activity. digitellinc.com | Enhances the chemist's understanding of SAR, facilitating more intuitive and rational compound design. |
By leveraging these advanced methodologies, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of next-generation therapeutics for complex diseases.
Q & A
Q. What are the established synthetic routes for 4-[2-(1H-indol-3-yl)ethyl]morpholine, and what reaction conditions are critical for success?
- Methodological Answer : The synthesis typically involves coupling indole derivatives with morpholine-containing precursors. A multi-step approach may include:
Indole Core Preparation : Use Fischer indole synthesis (phenylhydrazine + ketone under acidic conditions) to generate the indole scaffold .
Functionalization : Introduce the ethylmorpholine moiety via alkylation or nucleophilic substitution. For example, reacting 3-(2-bromoethyl)indole with morpholine under basic conditions (e.g., K₂CO₃ in DMF) .
- Critical Conditions : Control pH to avoid indole ring decomposition, optimize reaction time (30 min to 24 hours), and use inert atmospheres for moisture-sensitive steps .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR : Analyze indole proton signals (δ 7.0–7.5 ppm) and morpholine ring protons (δ 3.5–4.0 ppm) for positional confirmation .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for morpholine-indole hybrids in single-crystal studies .
- Mass Spectrometry : Confirm molecular weight (e.g., exact mass: ~258.27 g/mol) using high-resolution MS .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity when synthesizing this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test Pd-mediated cross-coupling for indole-ethylmorpholine linkage or phase-transfer catalysts for biphasic reactions .
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (e.g., ethyl acetate) to isolate high-purity product (>95%) .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2 eq morpholine to ensure complete alkylation) and monitor reaction progress via TLC .
Q. What strategies can resolve contradictions in reported biological activities of morpholine-indole hybrids, such as conflicting receptor binding data?
- Methodological Answer :
- Structural Analog Comparison : Compare para-substituted derivatives (e.g., bromine vs. methoxy groups) to assess how electronic effects influence activity. For example, halogen bonding in brominated analogs enhances receptor affinity .
- Receptor Profiling : Use radioligand binding assays (e.g., σ-1 receptor studies) to quantify target engagement, as shown for morpholine-pyrazole derivatives .
- Computational Docking : Model interactions with receptors (e.g., serotonin transporters) to identify key binding residues and validate experimental data .
Q. How do steric and electronic modifications to the morpholine or indole moieties impact the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Steric Effects : Introduce bulky substituents (e.g., piperidinylmethoxy groups) to assess conformational flexibility via molecular dynamics simulations .
- Electronic Effects : Compare logP values (e.g., XLogP3 = 1.4 for morpholine-dione derivatives) to correlate hydrophobicity with membrane permeability .
- Bioactivity Trends : Use SAR tables (see example below) to map substituent effects on IC₅₀ values .
Comparative Structural-Analog Table
| Substituent Position | Bioactivity (IC₅₀, nM) | Key Interaction Mechanism | Reference |
|---|---|---|---|
| Para-bromo (4-Br) | 12.3 ± 1.5 | Halogen bonding with Tyr residues | |
| Meta-methoxy (3-OCH₃) | 45.7 ± 3.2 | Hydrogen bonding via methoxy oxygen | |
| Ortho-chloro (2-Cl) | 89.4 ± 6.1 | Steric hindrance reduces binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
